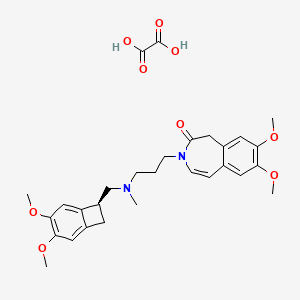

Dehydro Ivabradine Oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydro Ivabradine Oxalate is a potent pharmaceutical compound used in the research of cardiovascular diseases, specifically targeting heart failure and chronic stable angina . It acts as a selective inhibitor of the If current in sinoatrial node cells .

Synthesis Analysis

The synthesis of Ivabradine involves the hydrogenation of the dehydro-ivabradine compound and further reaction of basic ivabradine with hydrochloric acid . A salified dehydro-ivabradine is prepared, which is desalified and then reduced with gaseous hydrogen in an acid environment to give an ivabradine salt .Molecular Structure Analysis

The molecular formula of Dehydro Ivabradine Oxalate is C27 H34 N2 O5 . C2 H2 O4 . The molecular weight is 556.60 .Chemical Reactions Analysis

The preparation of Ivabradine involves the hydrogenation of the dehydro-ivabradine compound . A salified dehydro-ivabradine is prepared, which is desalified and then reduced with gaseous hydrogen in an acid environment to give an ivabradine salt .Physical And Chemical Properties Analysis

The molecular formula of Dehydro Ivabradine Oxalate is C27 H34 N2 O5 . C2 H2 O4 . The molecular weight is 556.60 .科学的研究の応用

Molecular Mechanisms and Clinical Efficacy

Ivabradine is distinguished by its unique mechanism of action, targeting the If ("funny") current in the sinoatrial node, which plays a crucial role in heart rate regulation. Its ability to reduce heart rate without significant effects on blood pressure or myocardial contractility makes it a focal point of research in cardiovascular therapeutics (Riccioni, 2010). Studies have explored Ivabradine's efficacy in managing conditions such as chronic stable angina, showing non-inferiority to beta-blockers and calcium antagonists in heart rate reduction, a critical factor in the management of coronary artery disease.

Heart Failure and Systolic Dysfunction

Ivabradine's implications extend to heart failure management, particularly in patients with left-ventricular systolic dysfunction. A pooled analysis of patient data from the BEAUTIFUL and SHIFT trials revealed that Ivabradine significantly reduces the risk of cardiovascular mortality or heart failure hospitalization, emphasizing its potential in improving clinical outcomes for a broad population with left-ventricular dysfunction (Fox et al., 2013).

Pharmacokinetic Modeling

The development of pharmacokinetic models for Ivabradine provides insights into its absorption, distribution, metabolism, and excretion, crucial for understanding its therapeutic profile and optimizing clinical use. Such models, based on data from healthy volunteers, aid in predicting drug behavior in various patient populations, facilitating individualized treatment strategies (Duffull et al., 2000).

Cardiac Remodeling and Molecular Aspects

Emerging research highlights Ivabradine's role beyond heart rate reduction, including its effects on cardiac remodeling, a pivotal process in the progression of heart failure. Ivabradine's potential to modulate myocardial fibrosis, apoptosis, inflammation, and oxidative stress, alongside enhancing autophagy, suggests multifaceted therapeutic benefits, particularly in the context of cardiac remodeling and ventricular dysfunction (Kamisah & Che Hassan, 2023).

Inappropriate Sinus Tachycardia

Ivabradine's efficacy in treating inappropriate sinus tachycardia (IST), characterized by an abnormally elevated resting heart rate, underscores its versatility. Clinical evidence supports Ivabradine as an effective alternative to traditional treatments for IST, offering symptom relief and heart rate control without significant blood pressure alterations, thus highlighting its potential in managing tachyarrhythmias (Annamaria et al., 2016).

将来の方向性

特性

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJJKAYCYVLIR-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Ivabradine Oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

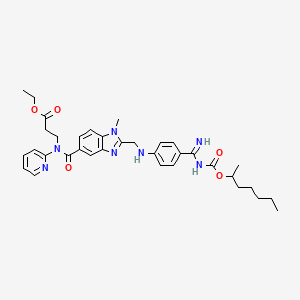

![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)

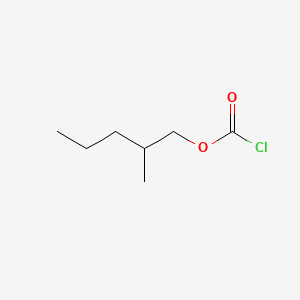

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)

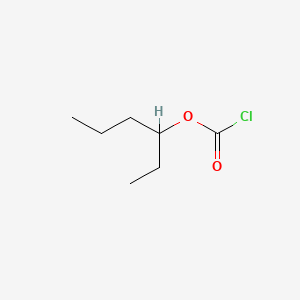

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)

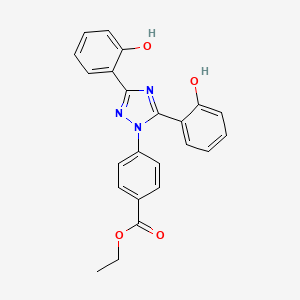

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)